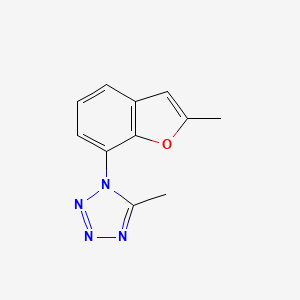![molecular formula C19H20N2O6S B11474325 3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid](/img/structure/B11474325.png)
3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is a complex organic compound with a molecular formula of C19H20N2O6S It is characterized by the presence of a benzoic acid moiety linked to a sulfonylamino group and a pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-Oxopyrrolidin-1-yl)phenylsulfonyl chloride. This intermediate is then reacted with 2-aminoethoxybenzoic acid under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or esters.
Scientific Research Applications
3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidinylphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid
- 4-(2-Oxopyrrolidin-1-yl)phenylsulfonyl chloride
- Benzoic acid derivatives with sulfonylamino groups
Uniqueness
3-[2-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C19H20N2O6S/c22-18-5-2-11-21(18)15-6-8-17(9-7-15)28(25,26)20-10-12-27-16-4-1-3-14(13-16)19(23)24/h1,3-4,6-9,13,20H,2,5,10-12H2,(H,23,24) |
InChI Key |
AGHVQUTWDXSOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{2-[(3-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11474248.png)
![1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B11474250.png)

![methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11474255.png)
![4-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11474263.png)
![2-Amino-1-(2,4-dichlorophenyl)-4-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11474264.png)

![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11474288.png)
![6-(4-methoxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11474294.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11474297.png)
![3-(4-Fluorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474310.png)

![({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B11474332.png)
